molecular formula C7H14N2O B066903 1-Acetyl-4-aminopiperidine CAS No. 160357-94-8

1-Acetyl-4-aminopiperidine

Cat. No. B066903
M. Wt: 142.2 g/mol
InChI Key: NLHBHVGPMMXWIM-UHFFFAOYSA-N
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Patent
US08445501B2

Procedure details

To a solution of 4-amino-piperidine-4-carboxylic acid tert-butyl ester (2.50 g; 12.5 mmol) and Huenigs base (3.2 mL) in dichloromethane (15 mL) is added acetyl chloride (1.1 mL; 15.0 mmol) under ice-cooling. The mixture is stirred overnight at ambient temperature. The solvent is evaporated and the obtained crude is partitioned between ethyl acetate and 1M aqueous HCl. Drying and evaporation of the solvent gave an orange oil which is dissolved in dichloromethane (38 mL). Trifluoroacetic acid (19 mL) is added and the mixture is stirred for 20 min at ambient temperature. The volatiles are completely evaporated at 35° C. bath temperature and the obtained residue is dissolved in a mixture of dichloromethane/methanol (95:5 v/v). Solid sodium carbonate is added and the suspension is stirred at ambient temperature overnight. Filtration and evaporation of the solvent gave 0.98 g of the title compound as slightly brown oil.
Name
4-amino-piperidine-4-carboxylic acid tert-butyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([C:8]1([NH2:14])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O)(C)(C)C.CCN(C(C)C)C(C)C.[C:24](Cl)(=[O:26])[CH3:25].FC(F)(F)C(O)=O>ClCCl>[NH2:14][CH:8]1[CH2:9][CH2:10][N:11]([C:24](=[O:26])[CH3:25])[CH2:12][CH2:13]1

Inputs

Step One
Name
4-amino-piperidine-4-carboxylic acid tert-butyl ester
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1(CCNCC1)N
Name
Quantity
3.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
38 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the obtained crude
CUSTOM
Type
CUSTOM
Details
is partitioned between ethyl acetate and 1M aqueous HCl
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave an orange oil which
STIRRING
Type
STIRRING
Details
the mixture is stirred for 20 min at ambient temperature
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The volatiles are completely evaporated at 35° C. bath temperature
DISSOLUTION
Type
DISSOLUTION
Details
the obtained residue is dissolved in a mixture of dichloromethane/methanol (95:5 v/v)
ADDITION
Type
ADDITION
Details
Solid sodium carbonate is added
STIRRING
Type
STIRRING
Details
the suspension is stirred at ambient temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1CCN(CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.